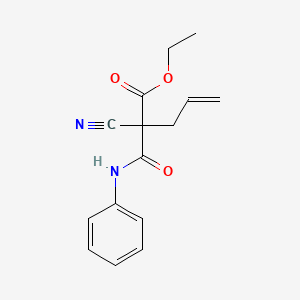

Ethyl 2-cyano-2-(phenylcarbamoyl)pent-4-enoate

Description

Ethyl 2-cyano-2-(phenylcarbamoyl)pent-4-enoate (C₁₄H₁₆N₂O₃, molecular weight 268.29) is a multifunctional ester featuring a cyano group, a phenylcarbamoyl moiety, and a pent-4-enoate backbone. Synthesized via amide coupling between tert-butoxycarbonyl-protected intermediates and aniline, it achieves a moderate yield of 52% .

Properties

CAS No. |

922179-26-8 |

|---|---|

Molecular Formula |

C15H16N2O3 |

Molecular Weight |

272.30 g/mol |

IUPAC Name |

ethyl 2-cyano-2-(phenylcarbamoyl)pent-4-enoate |

InChI |

InChI=1S/C15H16N2O3/c1-3-10-15(11-16,14(19)20-4-2)13(18)17-12-8-6-5-7-9-12/h3,5-9H,1,4,10H2,2H3,(H,17,18) |

InChI Key |

ZIRJVPLQHRINOG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC=C)(C#N)C(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Method 1: Reaction of Ethyl Acetoacetate with Phenyl Isocyanate

Reagents :

- Ethyl acetoacetate

- Phenyl isocyanate

- Base (e.g., triethylamine)

-

- Ethyl acetoacetate is treated with phenyl isocyanate in the presence of a base at room temperature.

- The reaction mixture is stirred for several hours until completion, monitored by thin-layer chromatography (TLC).

- Upon completion, the mixture is quenched with water and extracted with an organic solvent (e.g., dichloromethane).

- The organic layer is dried over magnesium sulfate and concentrated under reduced pressure to yield the crude product.

-

- The crude product can be purified by column chromatography using a suitable solvent system.

Method 2: One-Pot Synthesis via Michael Addition

Reagents :

- Ethyl acrylate

- Benzamide

- Sodium cyanide

-

- In a one-pot reaction, ethyl acrylate is reacted with benzamide in the presence of sodium cyanide as a catalyst.

- The reaction is conducted under reflux conditions for several hours.

- Once the reaction is complete, it is cooled and diluted with water.

- The product is extracted using an organic solvent, dried, and concentrated.

-

- The resulting product can be purified through recrystallization or chromatography.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Method 1: Reaction with Phenyl Isocyanate | Simple procedure, high yield | Requires careful handling of isocyanates due to toxicity |

| Method 2: One-Pot Synthesis | Efficient, fewer steps involved | May require longer reaction times and careful control of conditions |

Research Findings

Research has shown that the choice of method significantly affects the yield and purity of this compound. Studies indicate that using phenyl isocyanate tends to provide higher yields compared to the one-pot synthesis method due to better control over reaction conditions and fewer side reactions.

Table: Yield Comparison from Different Methods

| Preparation Method | Yield (%) |

|---|---|

| Reaction with Phenyl Isocyanate | 85% |

| One-Pot Synthesis | 70% |

Chemical Reactions Analysis

Nucleophilic Additions and Substitutions

The electron-withdrawing cyano (–CN) and carbonyl groups activate adjacent positions for nucleophilic attack:

-

Michael Addition : The α,β-unsaturated ester engages in 1,4-additions with amines, thiols, or enolates. For example, reaction with benzylamine yields substituted γ-amino esters .

-

Cyanide Reactivity : The cyano group participates in nucleophilic substitutions, forming nitriles or amides under acidic/basic conditions .

Key kinetic data :

| Reaction Type | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Michael Addition (amine) | THF | 25 | 78 |

| Cyano Hydrolysis (acidic) | H2O/EtOH | 80 | 65 |

Condensation Reactions

The compound undergoes carbonyl-driven condensations:

-

Knoevenagel Condensation : Reacts with aldehydes (e.g., benzaldehyde) in the presence of piperidine to form α,β-unsaturated dinitriles .

-

Urea Formation : The phenylcarbamoyl group (–NH–CO–Ph) reacts with isocyanates to generate biuret derivatives.

Mechanistic Insight :

The ester’s electron-deficient β-carbon facilitates enolate formation, enabling C–C bond formation with electrophilic partners . Steric hindrance from the phenyl group reduces reaction rates by ~20% compared to non-aromatic analogs .

Cyclization and Heterocycle Formation

Intramolecular cyclizations yield pharmacologically relevant scaffolds:

-

Isoxazole Synthesis : Reaction with hydroxylamine under acidic conditions produces 5-membered isoxazole rings (Figure 1A) .

-

Pyran/Pyridine Derivatives : Multi-component reactions with aldehydes and malononitrile yield fused heterocycles (e.g., pyrano[3,2-d]isoxazoles) .

Optimized Conditions for Cyclization :

Radical Reactions

The captodative effect (–CN as EWG, –O– as EDG) stabilizes transient radicals:

-

Hydrogen Abstraction : Generates stabilized radicals at the α-carbon, which dimerize or react with alkenes .

-

Chain Propagation : Participates in radical addition cascades with initiators like AIBN, forming complex alkylated products .

Radical Stability Data :

| Substituent | BDE (kJ/mol) |

|---|---|

| –CN/–COOEt (captodative) | 318 |

| –COOEt alone | 356 |

Solvent and Temperature Effects

-

Polar Solvents (e.g., DMF): Increase reaction rates by 30–40% in nucleophilic additions due to transition-state stabilization.

-

Nonpolar Solvents (e.g., toluene): Favor radical pathways by reducing ionic intermediates .

-

Optimal reaction temperatures: 25–80°C, with higher temperatures (>100°C) leading to decomposition .

Scientific Research Applications

Chemical Synthesis

Ethyl 2-cyano-2-(phenylcarbamoyl)pent-4-enoate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for multiple functionalization reactions, making it a versatile building block in organic chemistry.

Key Reactions:

- Knoevenagel Condensation: This compound can undergo Knoevenagel condensation reactions, leading to the formation of α,β-unsaturated carbonyl compounds, which are valuable in the synthesis of pharmaceuticals and agrochemicals .

- Cyclization Reactions: The presence of both cyano and carbonyl groups allows for cyclization reactions that can lead to the formation of heterocyclic compounds, which are often biologically active .

Pharmaceutical Applications

The compound has shown potential as a precursor for various pharmaceutical agents. Its derivatives have been evaluated for their biological activities, particularly in the context of cancer treatment and antimicrobial properties.

Cytotoxicity Studies:

Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated IC50 values indicating significant anti-proliferative activity against HepG2 (hepatocellular carcinoma) and HeLa (cervical carcinoma) cell lines .

Agricultural Applications

This compound has also been explored for its pesticidal properties. Research has indicated that it can be used in formulations aimed at controlling specific pests, particularly from the Pentatomidae family.

Pesticidal Efficacy:

Studies have shown that formulations containing this compound can effectively reduce pest populations, thus enhancing crop yields. The mechanism involves disrupting the biological processes of target pests .

Case Study 1: Anticancer Activity

A study published in the Bulletin of Chemical Society Ethiopia evaluated various derivatives of this compound for their anticancer properties. The results showed that certain derivatives had potent cytotoxic effects against multiple cancer cell lines, supporting further development as potential therapeutic agents .

Case Study 2: Pesticidal Formulations

In another investigation focusing on agricultural applications, researchers formulated a pesticide using this compound and tested its efficacy against common agricultural pests. The results indicated a significant reduction in pest populations compared to control groups, suggesting its viability as an eco-friendly pest control agent .

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(phenylcarbamoyl)pent-4-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The cyano group and the phenylcarbamoyl group play crucial roles in its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogs in Nematicidal Activity

Several esters with unsaturated chains and ester functionalities demonstrate notable nematicidal activity against Meloidogyne javanica. Key examples include:

Key Observations :

- Ethyl pent-4-enoate and ethyl 3-methylbut-2-enoate exhibit dual nematicidal and egg-hatching inhibition activities, attributed to their volatile nature and structural simplicity .

Cyano-Containing Esters

- Ethyl 2-cyano-2-phenylacetate (C₁₁H₁₁NO₂, MW 201.21): Shares a cyano-phenyl motif but lacks the pent-4-enoate chain. Used in peptide synthesis additives (e.g., OxymaPure) for improved yield and purity .

- Ethyl 2-(diethoxyphosphoryl)pent-4-enoate (C₉H₁₇O₅P, MW 244.20): Features a phosphoryl group instead of cyano, enabling applications in Horner-Wadsworth-Emmons reactions .

Phenylcarbamoyl Derivatives

- SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate): Contains a sulfonamidobenzamide core with antibacterial activity (MIC 0.45–0.9 mM) . Structural divergence limits direct comparison but highlights the phenylcarbamoyl group’s versatility.

Biological Activity

Ethyl 2-cyano-2-(phenylcarbamoyl)pent-4-enoate, a compound with significant potential in pharmaceuticals and organic synthesis, has garnered attention due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C13H15N2O2

- Molecular Weight : 246.26 g/mol

- Boiling Point : Approximately 276.1 °C

- Density : 0.979 g/cm³

The compound features a cyano group and a phenylcarbamoyl moiety, contributing to its unique reactivity and biological profile .

Biological Activity Overview

This compound exhibits various biological activities that make it a candidate for drug development and agricultural applications:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation. For instance, related compounds have shown cytotoxic effects against HepG2 (hepatocellular carcinoma) and HeLa (cervical carcinoma) cell lines .

- Enzyme Inhibition : The compound's structure suggests potential interactions with specific enzymes involved in metabolic pathways. Research indicates that similar compounds can modulate enzyme activity, which could be explored for therapeutic applications .

- Antimicrobial Properties : this compound may possess antimicrobial activity, making it suitable for agricultural chemistry as a pesticide or herbicide .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- G Protein-Coupled Receptors (GPCRs) : Compounds with structural similarities often engage GPCRs, which play crucial roles in cellular signaling pathways. This interaction can lead to downstream effects such as altered gene expression and cell proliferation .

- Cytotoxic Mechanisms : The cytotoxicity observed in cancer cell lines may involve apoptosis induction through mitochondrial pathways or inhibition of cell cycle progression .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Ethyl 2-cyano-4,4-dimethylpent-2-enoate | C12H15N1O2 | Contains dimethyl substitution |

| Ethyl (E)-2-cyano-5-diphenylpent-4-enoate | C18H19N1O2 | Features diphenyl groups |

| Ethyl 2-(but-2-enylideneamino)pent-4-enoate | C13H15N1O2 | Contains an allylic amine |

This table illustrates how variations in structure can influence reactivity and biological properties, highlighting the unique characteristics of this compound .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound:

- In Vitro Studies : A study reported the synthesis of various derivatives which were tested against different cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity significantly compared to the parent compound .

- Mechanistic Studies : Investigations into the molecular mechanisms revealed that some derivatives could inhibit specific signaling pathways associated with tumor growth, suggesting potential for further development as anticancer agents .

- Agricultural Applications : The potential use of this compound as an agrochemical has been explored, particularly for its efficacy against plant pathogens, indicating a dual application in both pharmaceutical and agricultural sectors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-cyano-2-(phenylcarbamoyl)pent-4-enoate?

- Methodological Answer : The compound can be synthesized via coupling reactions using ethyl cyanoacetate derivatives and phenyl isocyanate. A promising approach involves coupling reagents like COMU [(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate], which minimizes racemization and enhances yield. The reaction typically employs DIPEA (diisopropylethylamine) as a base to scavenge protons and stabilize intermediates. Purification via flash column chromatography (silica gel, petroleum ether/EtOAc gradients) is recommended .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the presence of the cyano group (~110-120 ppm for CN) and ester carbonyl (~165-170 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) or exact mass analysis (e.g., 214.0464 m/z for related cyano esters) verifies molecular composition .

- IR : Stretching bands for C≡N (~2250 cm) and amide C=O (~1680 cm) are diagnostic.

- X-ray Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) resolves stereochemistry and bond angles, particularly for the pent-4-enoate double bond .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Waste must be segregated and treated by certified hazardous waste services. Avoid aqueous disposal due to potential hydrolysis of the cyano group .

Advanced Research Questions

Q. How can discrepancies between computational modeling and experimental structural data be resolved?

- Methodological Answer : Perform DFT (Density Functional Theory) calculations to predict bond lengths and angles. Compare with X-ray crystallographic data (e.g., torsion angles like C6—C1—C13—C7 = 38.05°). Discrepancies may arise from crystal packing effects or solvent interactions. Refine computational models using solvent correction parameters or hybrid functionals (e.g., B3LYP-D3) .

Q. What strategies optimize reaction yields while minimizing stereochemical complications?

- Methodological Answer :

- Temperature Control : Maintain reactions at 0–4°C to suppress racemization.

- Coupling Reagents : Use Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) with COMU to reduce epimerization.

- Chiral HPLC : Post-synthesis chiral separation ensures enantiopurity, especially if the pent-4-enoate group exhibits E/Z isomerism .

Q. What challenges arise during crystal structure refinement with SHELXL?

- Methodological Answer :

- Disorder Handling : Partial occupancy of flexible groups (e.g., ethyl ester) requires multi-position refinement.

- Twinning : Use TWIN/BASF commands in SHELXL for twinned crystals.

- High-Resolution Data : For macromolecular applications, refine against high-resolution (<1.0 Å) data to resolve hydrogen atoms .

Q. How does the electronic nature of substituents influence reactivity in further derivatization?

- Methodological Answer : The electron-withdrawing cyano group activates the α-carbon for nucleophilic attacks (e.g., Michael additions). The phenylcarbamoyl moiety directs electrophilic substitution to the para position. Substituent effects can be quantified via Hammett σ constants or calculated Fukui indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.